molecular formula C11H13NO3 B15318940 5-(2-Ethoxyphenyl)oxazolidin-2-one

5-(2-Ethoxyphenyl)oxazolidin-2-one

Cat. No.: B15318940
M. Wt: 207.23 g/mol
InChI Key: OXHZMMROFIOYCH-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative, a class of five-membered heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry and organic synthesis. Oxazolidin-2-ones are widely investigated for their potent pharmacological properties, most notably as synthetic antibacterial agents effective against Gram-positive bacteria, including drug-resistant strains like MRSA, through the inhibition of bacterial protein synthesis . Beyond their direct antimicrobial role, these chiral cyclic carbamate moieties serve as versatile key synthetic intermediates in the synthesis of complex macrolide antibiotics and are one of the most significant and widely utilized chiral auxiliaries in asymmetric synthesis, enabling the stereoselective construction of complex molecules . This compound, featuring a 2-ethoxyphenyl substituent, is a valuable building block for research and development, particularly in the early phases of drug discovery. It can be utilized in the stereoselective synthesis of more complex, disubstituted oxazolidinone scaffolds that are difficult to access via conventional methods . The oxazolidinone core is a key structural motif found in bioactive molecules and natural products, making this compound a reagent of interest for constructing diverse chemical libraries for biological screening . Applications: Antimicrobial research; Drug discovery; Asymmetric synthesis; Chiral auxiliary; Synthetic intermediate. Please Note: This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(2-ethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-2-14-9-6-4-3-5-8(9)10-7-12-11(13)15-10/h3-6,10H,2,7H2,1H3,(H,12,13)

InChI Key

OXHZMMROFIOYCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CNC(=O)O2

Origin of Product

United States

Synthetic Methodologies for 5 2 Ethoxyphenyl Oxazolidin 2 One

Classical and Contemporary Synthetic Routes to the Oxazolidin-2-one Core

The construction of the oxazolidin-2-one ring system is central to the synthesis of 5-(2-Ethoxyphenyl)oxazolidin-2-one. Over the years, a variety of methods have been developed, ranging from traditional cyclization of precursors to more advanced catalytic approaches.

Cyclization Reactions Utilizing Relevant Precursors for this compound

The most conventional and widely employed method for synthesizing 5-substituted oxazolidin-2-ones involves the cyclization of a corresponding β-amino alcohol. nih.gov For the specific synthesis of this compound, the key precursor would be 2-amino-1-(2-ethoxyphenyl)ethanol (B1286139). While the direct synthesis of this compound is not extensively detailed in readily available literature, the synthesis of its precursor, (R)-2-amino-1-(2-ethoxyphenyl)ethanol, has been described. googleapis.com

This cyclization is typically achieved by reacting the β-amino alcohol with a carbonylating agent such as phosgene (B1210022) or its derivatives (e.g., triphosgene, diethyl carbonate). mdpi.comwikipedia.org The reaction of an amino alcohol with diethyl carbonate, often under basic conditions or with microwave assistance, provides the corresponding oxazolidin-2-one. mdpi.com

A general representation of this cyclization is as follows:

Image of a chemical reaction showing the cyclization of 2-amino-1-(2-ethoxyphenyl)ethanol with a carbonylating agent to form this compound.

Research on analogous 5-substituted oxazolidin-2-ones demonstrates the feasibility of this approach. For instance, various 5-aryl-oxazolidin-2-ones have been successfully synthesized using this method.

Table 1: Examples of 5-Substituted Oxazolidin-2-one Synthesis via Cyclization of β-Amino Alcohols

β-Amino Alcohol PrecursorCarbonylating AgentProductYield (%)Reference
(S)-PhenylalaninolDiethyl Carbonate(S)-4-Benzyl-2-oxazolidinone- mdpi.com
(S)-PhenylglycinolDiethyl Carbonate(S)-4-Phenyl-2-oxazolidinone- mdpi.com
(1S,2R)-NorephedrineDiethyl Carbonate(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone- mdpi.com

Note: Specific yield data for these microwave-assisted syntheses were not provided in the reference.

Carbonylation and Cycloaddition Strategies in Oxazolidin-2-one Formation

Modern synthetic chemistry offers several alternatives to the use of phosgene-based reagents, including carbonylation and cycloaddition reactions. beilstein-journals.org

Carbonylation reactions often utilize carbon monoxide (CO) or carbon dioxide (CO2) as the carbonyl source. Palladium-catalyzed oxidative carbonylation of β-amino alcohols with CO and an oxidant is an effective method for producing oxazolidin-2-ones. organic-chemistry.org Another approach involves the reaction of aziridines with CO2, which can be catalyzed by various systems, including ionic liquids. organic-chemistry.org

Cycloaddition reactions represent another powerful strategy. The [2+2] cycloaddition of isocyanates with epoxides can yield oxazolidin-2-ones, although this method can sometimes lead to mixtures of products. beilstein-journals.org A more recent and versatile approach is the [3+2] cycloaddition of azomethine ylides with carbonyl compounds or the reaction of aziridines with isocyanates. mdpi.comnih.gov For the synthesis of this compound, a potential cycloaddition route would involve the reaction of 2-ethoxystyrene oxide with an isocyanate.

A one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate has been reported, which proceeds under mild conditions and offers good yields. beilstein-journals.org

Table 2: Examples of Oxazolidin-2-one Synthesis via Cycloaddition

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
Styrene OxideChlorosulfonyl IsocyanateDichloromethane, rt4-Phenyloxazolidin-2-one42 beilstein-journals.org
AziridinesIsocyanatesNickel catalystIminooxazolidine derivativesGood organic-chemistry.org
2-VinylaziridinesCarbon DioxidePalladium catalyst5-VinyloxazolidinonesHigh organic-chemistry.org

Multicomponent Reactions Applied to the Synthesis of Substituted Oxazolidin-2-ones

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules like substituted oxazolidin-2-ones. nih.gov While specific MCRs for this compound are not explicitly documented, the general applicability of these reactions to create similar structures is well-established. For instance, a three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate has been used to synthesize hydantoin (B18101) derivatives, which share a similar heterocyclic core. mdpi.comresearchgate.net The development of novel MCRs remains an active area of research for the synthesis of diverse heterocyclic compounds. dntb.gov.ua

Stereoselective Synthesis of this compound and its Enantiomers

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric catalysis and the use of chiral auxiliaries are the two primary strategies to achieve this.

Asymmetric Catalysis in Oxazolidin-2-one Synthesis

Asymmetric catalysis employs a chiral catalyst to induce enantioselectivity in a chemical transformation. For the synthesis of oxazolidin-2-ones, this can be applied in several ways. For instance, the asymmetric hydrogenation of substituted oxazolones using a chiral ruthenium catalyst can produce chiral oxazolidin-2-ones with high enantiomeric excess. nih.gov

Another approach involves the catalytic enantioselective oxyamination of alkenes. organic-chemistry.org While a direct application to produce this compound has not been reported, the synthesis of other chiral oxazolidinones through these methods highlights the potential of asymmetric catalysis.

Chiral Auxiliary Approaches for Enantioselective Production of Oxazolidin-2-one Derivatives

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org In the context of oxazolidin-2-one synthesis, a chiral auxiliary can be temporarily incorporated into the reacting molecule to direct the formation of a specific stereoisomer. sigmaaldrich.com

A prominent example is the use of Evans-type oxazolidinone auxiliaries. sigmaaldrich.com These are typically prepared from readily available chiral amino acids. orgsyn.org For the synthesis of a specific enantiomer of this compound, one could envision a strategy starting from a chiral precursor, such as an enantiomerically pure 2-amino-1-(2-ethoxyphenyl)ethanol, and then performing the cyclization. googleapis.com

Alternatively, a chiral auxiliary can be used to direct a reaction that forms the stereocenter at the C5 position. For example, an asymmetric aldol (B89426) reaction mediated by a chiral oxazolidinone auxiliary, followed by a Curtius rearrangement and intramolecular cyclization, can lead to the formation of optically active 4,5-disubstituted oxazolidin-2-ones. nih.gov This general strategy could be adapted for the synthesis of the target molecule.

Table 3: Commonly Used Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationReference
(S)-4-Isopropyl-2-oxazolidinoneAsymmetric alkylations, aldol reactions sigmaaldrich.com
(S)-4-Benzyl-2-oxazolidinoneAsymmetric alkylations, aldol reactions sigmaaldrich.comorgsyn.org
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric aldol reactions sigmaaldrich.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of oxazolidin-2-ones, including the 5-(2-ethoxyphenyl) derivative, aims to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net This involves the use of less hazardous solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption. The 100% atom-efficient nature of cycloaddition reactions, such as the reaction of aziridines with carbon dioxide, makes this a particularly attractive approach for the eco-compatible synthesis of these compounds. researchgate.net

The development of solvent-free and aqueous synthetic methods represents a significant advancement in the green synthesis of oxazolidin-2-ones. Performing reactions without a solvent or in water reduces the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful.

One prominent solvent-free approach is the cycloaddition of CO2 to aziridines. shu.ac.uk For the synthesis of this compound, this would hypothetically involve the reaction of 2-(2-ethoxyphenyl)aziridine with carbon dioxide under pressure and elevated temperature. The absence of a solvent simplifies the reaction setup and product isolation.

Another green approach involves conducting the synthesis in water. For instance, the reaction of 2-ethoxystyrene oxide with sodium cyanate (B1221674) in an aqueous medium could provide a pathway to the desired oxazolidinone. whiterose.ac.uk This method avoids organic solvents and often allows for straightforward product separation.

A hypothetical comparison of these methodologies for the synthesis of this compound is presented in Table 1.

Table 1: Comparison of Solvent-Free and Aqueous Methodologies for the Synthesis of this compound

MethodologyStarting MaterialsReaction ConditionsAdvantages
Solvent-Free Cycloaddition 2-(2-Ethoxyphenyl)aziridine, CO₂High pressure, elevated temperature, catalystNo organic solvent, high atom economy
Aqueous Synthesis 2-Ethoxystyrene oxide, Sodium cyanateWater, elevated temperatureAvoids organic solvents, simplified workup

This table is a hypothetical representation based on analogous reactions.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The synthesis of oxazolidin-2-ones has benefited significantly from the development of novel catalytic systems.

Catalytic Cycloaddition of Epoxides and Isocyanates:

A common and efficient route to 5-substituted-oxazolidin-2-ones is the catalyzed cycloaddition of epoxides with isocyanates. For the synthesis of N-substituted-5-(2-ethoxyphenyl)oxazolidin-2-ones, 2-ethoxystyrene oxide would be reacted with an appropriate isocyanate. Various catalysts can be employed, including aluminum heteroscorpionate complexes and bifunctional phase-transfer catalysts. nih.gov The use of a catalyst allows the reaction to proceed at lower temperatures and with higher regioselectivity.

Table 2: Catalytic Systems for the Synthesis of N-Aryl-5-(2-ethoxyphenyl)oxazolidin-2-ones from 2-Ethoxystyrene Oxide and Aryl Isocyanates

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
Bimetallic Aluminium(salen) ComplexToluene80Good to Excellent nih.gov
Bifunctional Phase-Transfer CatalystChlorobenzene100up to 92

This table presents data from analogous reactions and is intended to be representative.

Gallium-Catalyzed Cycloaddition of Aziridines and CO₂:

Gallium-based catalysts have shown high activity for the cycloaddition of CO₂ to aziridines, offering a pathway to 5-substituted oxazolidin-2-ones. shu.ac.uk In the synthesis of this compound, a gallium catalyst in combination with a co-catalyst like tetrabutylammonium (B224687) iodide (TBAI) could be employed to react 2-(2-ethoxyphenyl)aziridine with CO₂. The reaction conditions can be optimized to favor the desired regioisomer. shu.ac.uk

Table 3: Gallium-Catalyzed Synthesis of this compound

CatalystCo-catalystTemperature (°C)Pressure (MPa)Yield (%)
Ga(salen)ClTBAI60-901-2>90

This table is a hypothetical representation based on analogous reactions reported in the literature. shu.ac.uk

The continuous development of more active, selective, and recyclable catalysts is a key area of research that will further enhance the sustainability of this compound synthesis.

Reaction Chemistry and Derivatization of 5 2 Ethoxyphenyl Oxazolidin 2 One

Functionalization of the Oxazolidin-2-one Ring System

The reactivity of the 5-(2-ethoxyphenyl)oxazolidin-2-one scaffold allows for modifications at both the oxazolidinone core and the pendant phenyl group.

N-Substitution Reactions on the Oxazolidin-2-one Nitrogen

The nitrogen atom of the oxazolidin-2-one ring is a key site for derivatization. N-substitution reactions are fundamental to altering the compound's properties and for its use as a chiral auxiliary in asymmetric synthesis.

A common method for N-arylation involves palladium-catalyzed coupling reactions with aryl bromides. organic-chemistry.org The efficiency of these reactions is highly dependent on the choice of phosphine (B1218219) ligands, bases, and solvents. organic-chemistry.org Copper-catalyzed N-arylation using (hetero)aryl iodides has also been demonstrated to be effective at room temperature, showing excellent chemoselectivity and tolerance for various functional groups. organic-chemistry.org

For certain applications, protection of the oxazolidinone nitrogen is necessary. This can be achieved using reagents like di-tert-butyl dicarbonate (B1257347) to introduce a Boc protecting group, which can be useful for subsequent manipulations of the molecule. psu.edu

C-H Functionalization and Substituent Modification at the Phenyl Moiety of this compound

The ethoxyphenyl group of this compound provides another avenue for structural diversification through C-H functionalization and modification of the ethoxy substituent. While specific examples for the direct C-H functionalization of this compound are not prevalent in the provided literature, general principles of C-H activation on aromatic rings can be applied.

Palladium-catalyzed C-H activation is a powerful tool for introducing new functional groups onto aryl systems. rsc.org For instance, in related quinoline (B57606) N-oxide systems, Pd(II) catalysts have been shown to selectively activate C-H bonds at specific positions, influenced by the reaction conditions and the nature of the catalyst itself. rsc.org Such methodologies could potentially be adapted for the selective functionalization of the phenyl ring in this compound.

Ring-Opening and Ring-Expansion Reactions of this compound

The oxazolidin-2-one ring can undergo cleavage or expansion to generate new heterocyclic structures or acyclic intermediates.

Ring-opening of the oxazolidin-2-one core can be achieved under various conditions. For example, the related oxazolidinethiones, sulfur analogs of oxazolidinones, undergo ring-opening at the C-5 position with nucleophiles after N-protection. psu.edu Similarly, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols has been reported to yield 2-amino ethers. nih.gov These examples suggest that the oxazolidin-2-one ring in this compound could be susceptible to nucleophilic attack, leading to ring-opened products that can serve as precursors for further synthetic transformations.

Ring-expansion reactions offer a pathway to larger heterocyclic systems. While direct ring-expansion of this compound is not explicitly detailed, related transformations provide a conceptual framework. For instance, a tandem ring-opening/intramolecular cycloaddition of thiazolino-2-pyridones with propargyl bromide leads to cyclobutane-fused systems. nih.gov Another example is the ring expansion of tetramic acids to N-oxy-2,5-diketopiperazines. nsf.gov These strategies highlight the potential for using the inherent reactivity of the oxazolidinone ring to construct more complex heterocyclic frameworks. For example, selective catalytic hydrogenation of a related 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione leads to a nine-membered nitrogen-containing heterocycle through a novel ring cyclization–expansion reaction. documentsdelivered.com

Application of this compound as a Synthetic Building Block

The structural features of this compound make it a valuable precursor in the synthesis of more complex molecules and diverse heterocyclic systems.

Utilization as a Scaffold for Complex Molecule Synthesis

The term "scaffold" in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. The this compound framework can serve as such a scaffold. By systematically modifying the oxazolidinone nitrogen and the phenyl ring, a diverse set of analogs can be generated for biological screening. Synthetic scaffolds are crucial in drug discovery for developing materials that can, for example, promote endogenous bone repair or be used for 3D tissue culture. nih.govoatext.com

The synthesis of functionalized oxazolidin-2-ones is of significant interest due to their wide range of pharmacological properties. nih.gov They are key intermediates in the synthesis of macrolide antibiotics and other medicinally important compounds. nih.gov

Precursor in Heterocycle Synthesis and Diversification

Beyond its use as a scaffold, this compound can be a starting material for the synthesis of other heterocyclic systems. Ring-opening reactions, as discussed previously, can provide acyclic intermediates that can be cyclized to form different heterocycles. For instance, the general class of oximes, which can be conceptually related to intermediates from oxazolidinone ring-opening, are versatile precursors for the synthesis of various heterocycles like pyrroles and aziridines. clockss.org

The transformation of the oxazolidinone ring itself can lead to other heterocyclic structures. For example, imidazolidin-2-ones can be synthesized through various catalytic methods, including the diamination of olefins and the ring expansion of aziridines. mdpi.com These strategies underscore the potential of the oxazolidin-2-one core to be converted into other valuable five-membered heterocyclic systems.

Spectroscopic and Structural Characterization in Advanced Research on 5 2 Ethoxyphenyl Oxazolidin 2 One

Advanced NMR Spectroscopic Investigations of 5-(2-Ethoxyphenyl)oxazolidin-2-one and its Derivatives

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For complex structures like this compound, advanced multi-dimensional NMR techniques are employed to unravel its conformational preferences and dynamic behavior.

Conformational Analysis via Multi-Dimensional NMR

The three-dimensional structure of a molecule in solution is often not static but exists as an equilibrium of different conformations. Multi-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful methods for determining the spatial proximity of atoms within a molecule, thereby providing crucial information about its preferred conformation. nih.govlibretexts.org

These techniques rely on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. nih.gov The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances up to approximately 5 Å. nih.govnih.gov

Table 1: Representative Through-Space Correlations Observable by NOESY/ROESY for a Hypothetical Conformation of this compound

Interacting ProtonsExpected NOE/ROE IntensityInferred Proximity
H5 (oxazolidinone ring) and ortho-H (phenyl ring)StrongIndicates a specific rotational orientation of the phenyl ring relative to the oxazolidinone ring.
H5 (oxazolidinone ring) and methylene-H (ethoxy group)Medium to WeakProvides information on the orientation of the ethoxy group.
Methylene-H (ethoxy group) and methyl-H (ethoxy group)StrongConfirms the connectivity and local conformation of the ethoxy group.
ortho-H (phenyl ring) and meta-H (phenyl ring)StrongConfirms assignment of aromatic protons.

This table is illustrative and based on general principles of NOE. Actual intensities would depend on the specific solution conformation.

Dynamic Processes Studied by Variable Temperature NMR

Molecules can undergo various dynamic processes in solution, such as bond rotations and ring inversions. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study these processes by monitoring the changes in the NMR spectrum as a function of temperature. wikipedia.orgnist.gov

For a molecule like this compound, rotation around the C-C bond connecting the phenyl ring and the oxazolidinone ring can be a significant dynamic process. At room temperature, if the rotation is fast on the NMR timescale, the signals for the protons on the phenyl ring may appear as sharp, averaged signals. However, as the temperature is lowered, the rotation can become slow enough to be "frozen out" on the NMR timescale. This would lead to the observation of distinct signals for protons that are in different chemical environments in the frozen conformation.

By analyzing the line shape of the NMR signals at different temperatures, it is possible to determine the rate of the dynamic process and the energy barrier for the rotation. nist.gov For instance, the coalescence temperature, at which two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the rotational process. Studies on other substituted aromatic compounds have successfully employed VT-NMR to quantify rotational barriers. researchgate.net

Table 2: Hypothetical Variable Temperature 1H NMR Data for the Aromatic Region of this compound

Temperature (°C)Appearance of Aromatic SignalsInterpretation
25Sharp, well-resolved multipletsFast rotation around the C-C bond connecting the phenyl and oxazolidinone rings on the NMR timescale.
-20Broadening of some aromatic signalsThe rate of rotation is becoming comparable to the NMR timescale.
-60Appearance of new, distinct signals for aromatic protonsThe rotation is slow on the NMR timescale, and different rotamers are being observed.
-80Sharp signals for the "frozen" conformation(s)The molecule exists in one or more stable conformations with a high rotational energy barrier.

This table is a hypothetical representation to illustrate the principles of VT-NMR.

X-ray Crystallographic Analysis of this compound and Co-crystals

X-ray crystallography provides precise information about the arrangement of atoms in a crystal, revealing the solid-state conformation of a molecule and the nature of the intermolecular interactions that hold the crystal lattice together.

Solid-State Conformations and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, the crystal structure of a closely related compound, (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, offers valuable insights. nih.gov In this structure, the oxazolidinone ring is nearly planar. The phenyl ring is twisted relative to the plane of the oxazolidinone ring, with a torsion angle of 70.5(5)°. nih.gov This twisted conformation is likely a result of minimizing steric hindrance between the two rings.

In the crystal lattice, molecules are often connected by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.govnih.gov In the case of the aforementioned related oxazolidinone, the molecules form a polymeric structure through N—H⋯O hydrogen bonds between the NH group of the oxazolidinone ring of one molecule and the carbonyl oxygen of an adjacent molecule. nih.gov Similar hydrogen bonding patterns are expected to be a key feature in the crystal packing of this compound, as it also possesses both a hydrogen bond donor (NH) and acceptor (C=O).

Table 3: Crystallographic Data for a Related Compound: (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone

ParameterValueReference
Chemical FormulaC₁₃H₁₃ClFNO₄ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁ nih.gov
Key Intermolecular InteractionN—H⋯O hydrogen bonding nih.gov
Phenyl-Oxazolidinone Torsion Angle70.5 (5)° nih.gov

Polymorphism Studies of Oxazolidin-2-one Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org Different polymorphs of the same compound can exhibit different physicochemical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical industry, as different polymorphs can have different bioavailability and therapeutic effects.

The potential for polymorphism in this compound and its derivatives is significant, given the presence of flexible groups and hydrogen bonding moieties that can lead to different packing arrangements in the crystal lattice. Polymorphism can be investigated using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). While no specific studies on the polymorphism of this compound have been reported, the general principles of crystal engineering and the study of polymorphism in related chiral auxiliaries and organic molecules are well-established. researchgate.netrsc.org The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can also be a strategy to control and investigate different solid-state forms. rsc.org

Mass Spectrometric Approaches for Mechanistic Insights and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds, as well as for elucidating reaction mechanisms and analyzing complex mixtures.

The electron ionization (EI) mass spectrum of a molecule provides a fingerprint based on its fragmentation pattern. For oxazolidin-2-ones, characteristic fragmentation pathways can be identified. While a specific mass spectrum for this compound is not available, the fragmentation of the parent oxazolidin-2-one ring involves cleavage of the ring to produce characteristic ions. nih.govnih.gov For this compound, fragmentation would also be expected to occur at the ether linkage and within the ethoxy and phenyl groups.

Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov This technique is ideal for the analysis of complex mixtures containing oxazolidinone derivatives, such as reaction mixtures or biological samples. nih.govnih.gov By using tandem mass spectrometry (MS/MS), specific parent ions can be selected and fragmented to produce daughter ions, providing a high degree of selectivity and structural information. This approach is invaluable for monitoring reaction progress, identifying byproducts, and studying the metabolic fate of oxazolidinone-based compounds.

Table 4: Potential Mass Spectrometric Fragments of this compound

Fragment Ion (m/z)Proposed Structure/Origin
[M]+•Molecular ion
[M - C₂H₄O]+•Loss of ethylene (B1197577) oxide from the ethoxy group
[M - C₂H₅O]+Cleavage of the ether bond
[C₇H₇O]+Fragment corresponding to the ethoxyphenyl cation
[C₃H₄NO₂]+Fragment corresponding to the oxazolidinone ring

This table presents hypothetical fragments based on general fragmentation rules for similar compounds.

Vibrational Spectroscopy (IR, Raman) in Structural and Conformational Studies of Oxazolidin-2-ones

In the study of oxazolidin-2-ones, including this compound, vibrational spectroscopy is instrumental in confirming the presence of key functional groups and elucidating the three-dimensional arrangement of the molecule's components. The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed spectral bands to specific atomic motions (e.g., stretching, bending, and torsional modes). researchgate.netnih.gov

Detailed Research Findings

Research on the vibrational spectra of the oxazolidin-2-one ring system provides a foundational basis for interpreting the spectrum of more complex derivatives. Studies on parent compounds such as 2-oxazolidinone (B127357) and its substituted analogs, like 4-phenyl-1,3-oxazolidin-2-one, have established the characteristic frequencies for the core structure. researchgate.netnih.gov

The most prominent band in the IR spectra of oxazolidin-2-ones is typically the carbonyl (C=O) stretching vibration, which appears as a strong absorption in the region of 1700-1760 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding. The N-H stretching vibration of the secondary amine within the ring is also a key feature, usually observed as a broad band around 3200-3300 cm⁻¹. Other significant vibrations include the C-N stretching, C-O stretching, and various bending modes of the ring.

For this compound, the spectrum is a composite of the vibrations from the oxazolidin-2-one ring and the 2-ethoxyphenyl substituent. The ethoxy group introduces characteristic C-O-C stretching vibrations, while the phenyl ring contributes aromatic C-H and C=C stretching modes. The analysis of the "fingerprint" region (below 1500 cm⁻¹) is particularly crucial for conformational studies, as subtle shifts in these bands can indicate changes in the dihedral angle between the phenyl ring and the oxazolidinone ring. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures.

Interactive Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
N-H StretchAmine (in ring)~3250Strong, BroadWeak
Aromatic C-H StretchPhenyl Ring3100-3000MediumStrong
Aliphatic C-H StretchEthoxy & Ring CH₂2980-2850Medium-StrongMedium
C=O Stretch (Amide I)Carbonyl (in ring)~1750Very StrongMedium
Aromatic C=C StretchPhenyl Ring1600 & 1475Medium-StrongStrong
N-H Bend (Amide II)Amine (in ring)~1530MediumWeak
CH₂ ScissoringRing & Ethoxy~1450MediumMedium
Asymmetric C-O-C StretchEther~1250StrongMedium
Symmetric C-O-C StretchEther~1040MediumWeak
Ring BreathingPhenyl Ring~1000WeakStrong
Out-of-Plane C-H BendPhenyl Ring850-750StrongWeak

Conformational studies of related molecules have shown that the orientation of substituents can be correlated with specific spectral features. nih.govmdpi.com For instance, the coupling between the vibrations of the oxazolidinone ring and the phenyl substituent will vary depending on the torsional angle between these two moieties. This can lead to shifts in the positions and changes in the intensities of bands associated with the C-C bond connecting the two rings and the out-of-plane bending modes of the aromatic ring. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation of the molecule in the solid state or in solution. researchgate.net

Computational and Theoretical Studies of 5 2 Ethoxyphenyl Oxazolidin 2 One

Quantum Chemical Calculations (DFT, Ab Initio) for 5-(2-Ethoxyphenyl)oxazolidin-2-one

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound.

Electronic Structure and Molecular Orbitals

DFT calculations are employed to understand the electronic structure and molecular orbitals of oxazolidinone derivatives. These calculations can reveal the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict the molecule's reactivity and stability. For instance, studies on related heterocyclic compounds have utilized DFT to analyze how substituents on the phenyl ring influence the electronic properties of the entire molecule. The insights gained from these calculations are crucial for predicting how the molecule will interact with biological targets.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, products, and, most importantly, the transition states, researchers can map out the most likely reaction pathways for the synthesis of oxazolidinone derivatives. rsc.org For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed the energy barriers for each step of the reaction, including Michael addition and cyclization. rsc.org Such computational investigations can identify the rate-determining steps and provide a rationale for experimentally observed outcomes, thereby aiding in the optimization of synthetic routes. rsc.org

Molecular Dynamics Simulations for Conformational Landscape Analysis of this compound

Molecular dynamics (MD) simulations offer a way to explore the dynamic nature of this compound, providing a view of its conformational landscape over time. These simulations can reveal the preferred shapes the molecule adopts in different environments, which is critical for understanding its interaction with biological macromolecules. Studies on similar molecules, such as certain antiviral and antibacterial agents, have used MD simulations to assess the stability of ligand-protein complexes. mdpi.comnih.gov For instance, simulations can show how a molecule like an oxazolidinone derivative remains stable within the binding site of its target. nih.gov

Structure-Activity Relationship (SAR) Modeling via Computational Approaches for Oxazolidin-2-one Derivatives

Computational methods are indispensable in modern drug discovery for establishing structure-activity relationships (SAR). nih.govnih.gov SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov

Ligand-Target Docking Simulations for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For oxazolidinone derivatives, docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with their biological targets, which are often ribosomal components in bacteria or specific enzymes. nih.govnih.govnih.gov These simulations help in rationalizing the observed biological activity and in designing new derivatives with improved potency. nih.gov For example, docking studies have been used to understand the binding modes of various oxazolidinones to the 50S ribosomal subunit, providing insights into resistance mechanisms. nih.gov

Below is an interactive table summarizing docking scores for selected compounds from a study on 1,3,4-oxadiazole (B1194373) derivatives, illustrating how docking scores correlate with potential biological activity.

CompoundDocking Score (kcal/mol)
IIa-6.26
IIb-7.80
IIc-7.57
IId-7.19
IIe-7.89

Data sourced from a study on 1,3,4-oxadiazole derivatives, which are structurally distinct from this compound but illustrate the application of docking simulations.

QSAR for Predictive Modeling in Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds. nih.govnih.gov For oxazolidinone derivatives, QSAR studies can help in identifying the key physicochemical properties that govern their antibacterial or other biological activities. nih.govmdpi.com By analyzing a dataset of compounds with known activities, a QSAR model can be developed and then used to screen virtual libraries of related molecules, prioritizing the most promising candidates for synthesis and testing. mdpi.com

Mechanistic Investigations of Reactions Involving 5 2 Ethoxyphenyl Oxazolidin 2 One

Kinetic Studies of Formation and Transformation Reactions

Kinetic studies are crucial for understanding the factors that influence the rate of a chemical reaction. For the synthesis of 5-substituted oxazolidin-2-ones, the reaction kinetics are highly dependent on the chosen synthetic route, the nature of the reactants, the solvent, and the catalyst employed.

One common route to 5-substituted oxazolidin-2-ones involves the reaction of an epoxide with a carbamate (B1207046) or an isocyanate. In the synthesis from epoxides and carbamates, the reaction temperature has been shown to be a critical parameter. For instance, in the synthesis of 5-methyl-2-oxazolidinone from propylene (B89431) oxide and ethyl carbamate catalyzed by binary Mg/Fe oxides, a significant increase in the conversion of the epoxide was observed when the reaction temperature was raised from 120 °C to 140 °C, indicating that higher temperatures favor the formation of the oxazolidinone ring. ionike.com This suggests that the formation of 5-(2-ethoxyphenyl)oxazolidin-2-one from a corresponding epoxide precursor would also be highly temperature-dependent.

The concentration of the catalyst also plays a vital role. In the same study, the amount of the solid base catalyst influenced the reaction rate, with an optimal catalyst loading achieving the highest conversion. ionike.com This implies that for a catalyzed synthesis of this compound, the reaction rate would likely exhibit a direct dependence on the catalyst concentration up to a certain saturation point.

In transformations involving the oxazolidinone ring, such as N-arylation, the nature of the solvent and the base can strongly affect the reaction outcome and, by extension, the kinetics. For the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, the choice of solvent and base was found to be critical for achieving good yields, suggesting a significant impact on the reaction kinetics. acs.org

A kinetic study on the reaction of a related oxazolin-5-one derivative with 2,2,6,6-tetramethyl-1-piperidinyl-N-oxide (TEMPO) revealed a first-order dependence on the oxazolinone concentration and independence from the TEMPO concentration. This was explained by a rate-limiting step involving the formation of a mesoionic tautomer of the oxazolinone. Although this study does not directly involve this compound, it highlights how kinetic data can elucidate reaction mechanisms, including the identification of slow, rate-determining steps.

Table 1: Factors Influencing Reaction Kinetics in Oxazolidin-2-one Synthesis

FactorObservation in Analogous SystemsPostulated Effect on this compound Reactions
Temperature Increased temperature significantly enhances reaction rates in epoxide-carbamate reactions. ionike.comThe rate of formation would likely increase with temperature, requiring optimization to balance reaction speed and potential side reactions.
Catalyst Concentration Reaction rate is dependent on the concentration of the catalyst, with an optimal loading observed. ionike.comThe kinetics of catalyzed syntheses would be tunable by adjusting the catalyst amount.
Solvent The choice of solvent affects reaction outcomes and yields in N-arylation reactions. acs.orgThe reaction medium would play a crucial role in solvating intermediates and transition states, thereby influencing the kinetic profile.
Base The nature of the base is critical in palladium-catalyzed N-arylation. acs.orgThe choice and concentration of a base would be a key parameter for controlling the rate of reactions involving deprotonation steps.

Identification of Intermediates and Transition States in Oxazolidin-2-one Chemistry

The elucidation of intermediates and transition states provides a molecular-level picture of the reaction pathway. For the synthesis of 5-substituted oxazolidin-2-ones, several key intermediates have been proposed and, in some cases, isolated.

In the synthesis from chiral N-alkoxycarbonylamino epoxides, a protonated oxirane ring is a key intermediate. The subsequent intramolecular nucleophilic attack by the carbamate moiety proceeds through a transition state leading to the formation of the oxazolidinone ring. rsc.org Theoretical calculations have confirmed that this intramolecular cyclization is favored over intermolecular attack by the solvent. rsc.org This suggests that in a synthesis of this compound from a corresponding amino epoxide, a similar protonated epoxide intermediate and a subsequent intramolecular cyclization transition state would be involved.

Another well-studied pathway involves the reaction of N-aryl carbamates with glycidyl (B131873) esters. In this case, an N-lithio-N-aryl carbamate is generated in situ as a key intermediate. orgsyn.org This lithiated species then attacks the epoxide, leading to a cyclization that forms the oxazolidinone ring. The lithium cation is believed to play a crucial role in coordinating the reactants and controlling the regioselectivity of the epoxide opening. orgsyn.org The transition state for this reaction would involve a coordinated assembly of the lithiated carbamate and the epoxide.

In a different synthetic approach utilizing a modified Curtius reaction, an acyl azide (B81097) intermediate is formed from a β-hydroxy carbonyl substrate. chinesechemsoc.orgnih.gov Thermal decomposition of the acyl azide leads to an isocyanate intermediate via an acyl nitrene. chinesechemsoc.org This highly reactive isocyanate then undergoes intramolecular cyclization to form the oxazolidin-2-one. The transition state for the cyclization step would involve the nucleophilic attack of the hydroxyl group onto the isocyanate carbon.

Computational studies on the Norrish Type II cyclization to form α-oxazolidinones have identified 1,4-biradical intermediates. The stereochemistry of the final product is determined during the cyclization of this intermediate and subsequent enantioselective protonation, which can be influenced by chiral Lewis acid catalysts.

Table 2: Proposed Intermediates and Transition States in the Synthesis of 5-Substituted Oxazolidin-2-ones

Synthetic RouteKey Intermediate(s)Nature of Transition State
From N-alkoxycarbonylamino epoxidesProtonated oxirane ring rsc.orgIntramolecular nucleophilic attack of carbamate on epoxide. rsc.org
From N-aryl carbamates and glycidyl estersN-lithio-N-aryl carbamate orgsyn.orgCoordinated assembly of lithiated carbamate and epoxide.
Modified Curtius ReactionAcyl azide, Isocyanate chinesechemsoc.orgIntramolecular attack of hydroxyl group on isocyanate.
Norrish Type II Cyclization1,4-biradicalCyclization of biradical and subsequent protonation.

Elucidation of Catalytic Cycles and Role of Catalysts in this compound Synthesis and Reactions

Catalysts are frequently employed to enhance the efficiency, selectivity, and sustainability of oxazolidin-2-one synthesis. The elucidation of the catalytic cycle is key to understanding the role of the catalyst and for optimizing the reaction conditions.

Lewis Acid Catalysis: Lewis acids are widely used to activate substrates and control stereochemistry in the synthesis of oxazolidin-2-ones. For instance, in the reaction of epoxides, a Lewis acid can coordinate to the epoxide oxygen, making it more susceptible to nucleophilic attack. In the stereoselective synthesis of oxazolidinonyl-fused piperidines, chelation-controlled addition of an organometallic reagent to an aldehyde precursor was proposed, where the Lewis acidic metal center directs the approach of the nucleophile. rsc.org In the context of this compound synthesis from an epoxide, a Lewis acid catalyst would likely follow a similar activation mechanism. Recent studies suggest that Lewis acids can also accelerate reactions by reducing the steric Pauli repulsion between reactants, rather than solely by lowering the LUMO of the dienophile in Diels-Alder reactions, a concept that could be applicable to other cycloadditions. wikipedia.org

Transition Metal Catalysis: Palladium and copper catalysts are commonly used for N-arylation reactions of oxazolidinones. A general catalytic cycle for a copper-catalyzed N-arylation would involve the formation of a copper-amide complex upon reaction of the oxazolidinone with a Cu(I) salt in the presence of a base. acs.org Oxidative addition of an aryl halide to this complex would form a Cu(III) intermediate, followed by reductive elimination to yield the N-arylated oxazolidinone and regenerate the Cu(I) catalyst. The ligand on the copper center plays a crucial role in stabilizing the copper species and facilitating the elementary steps of the catalytic cycle. acs.org

Base Catalysis: Solid bases, such as binary Mg/Fe oxides, have been shown to be effective catalysts for the synthesis of 2-oxazolidinones from epoxides and carbamates. ionike.com The proposed mechanism involves the activation of the carbamate by the basic sites on the catalyst surface, generating a nucleophilic species that attacks the epoxide. The catalyst's basicity is considered a key factor for its activity. ionike.com

A plausible catalytic cycle for the base-catalyzed synthesis of this compound from 1-(2-ethoxyphenyl)ethane-1,2-diol and a carbonyl source (e.g., urea) would involve:

Deprotonation of the diol and/or urea (B33335) by the basic catalyst.

Nucleophilic attack of the deprotonated species on the carbonyl source.

Intramolecular cyclization to form the oxazolidinone ring.

Release of the product and regeneration of the catalyst.

The specific nature of the catalyst, whether it's a Lewis acid, a transition metal complex, or a solid base, dictates the elementary steps of the catalytic cycle and ultimately controls the efficiency and selectivity of the synthesis of this compound.

Table 3: Role of Catalysts in Oxazolidin-2-one Synthesis

Catalyst TypeRoleExample from Analogous Systems
Lewis Acids Activation of electrophiles (e.g., epoxides), control of stereochemistry. rsc.orgZn(BF₄)₂ in enantioselective Norrish Type II cyclization.
Transition Metals (e.g., Cu, Pd) Facilitate cross-coupling reactions, such as N-arylation. acs.orgCuI/ligand system for N-arylation of oxazolidinones with aryl iodides. acs.org
Solid Bases Activation of nucleophiles (e.g., carbamates) by deprotonation. ionike.comMg/Fe mixed oxides for synthesis from epoxides and carbamates. ionike.com

Exploration of Biological Activities at a Molecular and Cellular Level Pre Clinical Research Focus for Oxazolidin 2 Ones

Molecular Target Identification and Validation for Oxazolidin-2-one Derivatives

The efficacy of any therapeutic compound is rooted in its interaction with specific molecular targets within a biological system. For oxazolidin-2-one derivatives, research has identified several such targets, primarily through in vitro studies involving enzyme inhibition and receptor binding assays.

In vitro studies have been instrumental in identifying enzymes that are inhibited or activated by oxazolidin-2-one derivatives. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory potential, often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value. nih.gov

Oxazolidinone derivatives have been identified as inhibitors of several key enzymes:

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) : This enzyme is crucial for the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. An oxazolidinone derivative, identified through virtual screening, showed potent inhibition of LpxC with a dissociation constant (Kd) of 0.065 nM. nih.gov The co-crystal structure of this inhibitor with the P. aeruginosa LpxC enzyme confirmed that the oxazolidinone scaffold is critical for binding within a hydrophobic pocket. nih.gov

DNA Gyrase : A promising oxazolidinone clinical candidate, Zoliflodacin (ETX0914), was identified as an inhibitor of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov This represents a different mechanism of antibacterial action compared to traditional oxazolidinones like linezolid (B1675486). nih.gov

Mutant Isocitrate Dehydrogenase 1 (mIDH1) : In the realm of oncology, high-throughput screening identified an oxazolidinone derivative as a hit compound against mIDH1. nih.gov Mutations in this enzyme are associated with various cancers, making it a promising therapeutic target. nih.gov

Phosphatidylinositol 3-kinase (PI3K) : Oxazolidin-2-one substituted pyrimidine (B1678525) compounds have been developed as inhibitors of PI3K, a family of enzymes involved in cell growth, proliferation, and survival, which are often dysregulated in cancer. google.com

Table 1: Examples of Enzyme Inhibition by Oxazolidin-2-one Derivatives

Compound Class/Example Target Enzyme Biological Context Finding
Oxazolidinone Derivative LpxC Gram-negative bacteria Potent inhibition (Kd = 0.065 nM), critical for antibacterial activity. nih.gov
Zoliflodacin (ETX0914) DNA Gyrase Gram-negative bacteria Promising clinical candidate for treating uncomplicated gonorrhea. nih.gov
Oxazolidinone Derivative (IDH125) Mutant IDH1 Cancer Identified as a promising anticancer agent through HTS. nih.gov
Oxazolidin-2-one pyrimidines PI3K Cancer Act as inhibitors for conditions dependent on PI3K signaling. google.com

Receptor binding assays are a cornerstone of drug discovery, used to determine the affinity of a compound for a specific receptor. These experiments, often using radiolabelled ligands, measure how effectively a test compound competes with the natural ligand or a known radioligand for binding to the receptor. nih.gov This allows for the calculation of binding affinity (Ki). nih.gov

While the primary and most well-studied target of antibacterial oxazolidinones is the bacterial ribosome rather than a classical receptor, the principles of binding assays are crucial for exploring new applications for oxazolidin-2-one derivatives. mdpi.comnih.gov For novel derivatives of 5-(2-Ethoxyphenyl)oxazolidin-2-one designed for effects beyond antibacterial action (e.g., as central nervous system agents or metabolic disease modulators), receptor binding assays would be a critical first step in identifying and validating their molecular targets. These assays can be performed in high-throughput formats on living cells expressing the target receptor, providing data on binding kinetics (k-on and k-off rates) that more closely resemble physiological conditions. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity of Oxazolidin-2-one Compounds

SAR studies are fundamental to medicinal chemistry, systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. This knowledge is then used to optimize potency, selectivity, and pharmacokinetic properties.

For oxazolidinone antibacterial agents, SAR studies have been extensive. The core structure features a 3-aryl-2-oxazolidinone ring, with key activity-modulating positions at C-5 and on the N-aryl ring. nih.govscirp.org

The C-5 Substituent : The (S)-configuration at the C-5 position of the oxazolidinone ring is crucial for antibacterial activity. mdpi.com SAR studies have explored converting the typical 5-acetylaminomethyl moiety of compounds like linezolid into other functional groups. nih.gov One study found that replacing the carbonyl oxygen (=O) of the acetamido group with a thiocarbonyl sulfur (=S) significantly enhanced in vitro antibacterial activity. nih.gov Specifically, a derivative with a 5-thiourea group showed 4-8 times stronger activity than linezolid. nih.gov

Rational drug design uses the knowledge of a biological target's structure and the SAR of existing compounds to create new, more effective molecules. Based on the established SAR for oxazolidinones, one can propose a rational design strategy for derivatives of this compound.

A key principle in rational design is the strategic placement of substituents. For example, a study on a different class of compounds found that shifting an ethoxy substitution on a phenyl ring from the 4-position to the 2-position significantly improved biological activity. scholarsportal.info This highlights the importance of the ethoxy group's placement on the phenyl ring in this compound.

Design strategies for new derivatives could include:

Modification of the C-5 Group : Following the findings that thiocarbonyl groups enhance activity, the side chain at the C-5 position could be modified from the simple ethoxyphenyl group to include thiourea (B124793) or dithiocarbamate (B8719985) moieties. nih.govnih.gov

Substitution on the Phenyl Ring : Introducing small, electron-withdrawing groups, such as fluorine, at the meta-position of the ethoxyphenyl ring could increase potency, a strategy that has proven effective for other oxazolidinones. mdpi.com

Bioisosteric Replacement : The ethoxy group could be replaced with other groups of similar size and electronic properties to fine-tune binding affinity and pharmacokinetic properties.

High-Throughput Screening (HTS) involves the automated testing of massive libraries of chemical compounds against a specific biological target to identify "hits." youtube.com This technology uses advanced robotics and data analysis to test millions of compounds in a short period, significantly accelerating the early phase of drug discovery. youtube.com

HTS has been successfully applied in the discovery of novel oxazolidinone activities:

Anticancer Agents : Novartis Institutes for BioMedical Research utilized HTS to screen their compound library against mutant isocitrate dehydrogenase 1 (mIDH1), a cancer target. This effort led to the identification of an oxazolidinone derivative, compound 72 (IDH125), as a promising hit. nih.gov

Nitrification Inhibitors : To find new agents for sustainable agriculture, miniaturized HTS assays were developed to screen for inhibitors of soil-borne ammonia-oxidizing bacteria. This approach led to the discovery of an oxazolidine-thione as a biological nitrification inhibitor. biorxiv.org

These examples demonstrate that HTS is a powerful, unbiased approach to uncovering entirely new biological functions for the versatile oxazolidinone scaffold beyond its traditional antibacterial role.

Cellular Mechanism of Action Studies of Oxazolidin-2-one Compounds

Understanding how a compound affects cellular processes is key to bridging the gap between molecular interactions and physiological outcomes.

Antibacterial Mechanism : The most well-documented cellular mechanism for antibacterial oxazolidinones is the inhibition of protein synthesis. nih.gov These compounds bind to the 23S ribosomal RNA of the bacterial 50S subunit, specifically at the peptidyl transferase center (PTC) in the A-site pocket. mdpi.comscirp.org This binding event prevents the formation of a functional 70S initiation complex, which is an essential early step in the bacterial translation process. nih.gov By interfering with the proper positioning of the initiator tRNA, oxazolidinones halt protein production, leading to a bacteriostatic effect. mdpi.comresearchgate.net This mechanism is distinct from other protein synthesis inhibitors, which often results in a lack of cross-resistance. nih.gov

Anticancer Mechanism : Recent studies have revealed a distinct cellular mechanism for certain oxazolidin-2-one derivatives with anticancer properties. A study on 5-(carbamoylmethylene)-oxazolidin-2-ones demonstrated that these compounds can induce cell death (apoptosis) in breast and cervical cancer cells. nih.gov The lead compound, designated 'OI', was shown to arrest the cell cycle in the G1 phase. nih.gov Mechanistically, the compound increased the levels of reactive oxygen species (ROS) within the cancer cells, which led to mitochondrial dysfunction, characterized by a reduction in the mitochondrial membrane potential. nih.gov This triggered the intrinsic apoptotic pathway, involving the release of cytochrome c and the activation of caspase-9, ultimately leading to programmed cell death. nih.gov Notably, these compounds showed significant cytotoxicity against cancer cell lines without affecting non-tumorigenic cells. nih.gov

Cell-Based Assays for Target Engagement (e.g., protein synthesis inhibition)

A primary mechanism of action for many biologically active oxazolidinones, particularly those with antibacterial properties, is the inhibition of protein synthesis. nih.gov Cell-based assays are crucial for confirming that these compounds engage their intended molecular target within a cellular context.

A key assay measures the inhibition of mitochondrial protein synthesis. nih.gov This is particularly relevant as it can be an indicator of potential off-target effects in mammalian cells, given the similarity between bacterial and mitochondrial ribosomes. nih.gov The general feature of oxazolidinones with antibacterial properties is their ability to inhibit mitochondrial protein synthesis. nih.gov

One common method involves incubating cells, such as the K562 human erythroleukemia cell line, with the test compound and then monitoring the incorporation of radiolabeled amino acids, like [³⁵S]methionine, into mitochondrial proteins. nih.gov A reduction in radioactivity in the mitochondrial fraction of treated cells compared to untreated controls indicates inhibition of protein synthesis. nih.gov Studies have shown that for antibacterial oxazolidinones, a correlation exists between their minimum inhibitory concentrations (MICs) against bacteria and their potency in inhibiting mitochondrial protein synthesis (IC₅₀). nih.gov Oxazolidinones that are potent antibiotics are often also potent inhibitors of mitochondrial protein synthesis. nih.gov

The stereochemistry of the oxazolidinone ring is critical for its activity. The (5S)-configuration is generally essential for antibacterial activity and for binding to the bacterial ribosome. nih.gov This stereospecificity is also observed in the inhibition of mitochondrial protein synthesis. nih.gov

Some oxazolidinone derivatives have also been investigated for their anticancer properties. nih.gov In these studies, cell viability and proliferation assays, such as the MTT assay, are used to determine the cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) versus non-tumorigenic cell lines. nih.gov

Pathway Analysis in In Vitro Systems

Following the confirmation of target engagement, pathway analysis in in vitro systems helps to elucidate the downstream cellular consequences of the compound's activity. For oxazolidinones with antiproliferative effects, this often involves investigating the pathways leading to cell cycle arrest and apoptosis.

For instance, in cancer cell lines treated with certain 5-(carbamoylmethylene)-oxazolidin-2-ones, flow cytometry analysis is employed to assess the cell cycle distribution. nih.gov This can reveal an arrest in a specific phase of the cell cycle, such as the G1 phase. nih.gov To further understand the mechanism, the expression levels of key cell cycle regulatory proteins, like Cyclin D1, can be measured using techniques such as Western blotting. nih.gov

Furthermore, the induction of apoptosis can be investigated by examining markers of mitochondrial dysfunction, a common pathway for programmed cell death. nih.gov Assays to measure the mitochondrial membrane potential and the levels of reactive oxygen species (ROS) can indicate that the compound triggers apoptosis through the intrinsic pathway. nih.gov The activation of effector caspases, such as caspase-9, and the release of cytochrome c into the cytosol are also key indicators of this apoptotic pathway. nih.gov

Pre-clinical ADME Profiling and Optimization Strategies for Oxazolidin-2-ones

The development of a successful drug candidate requires not only potent biological activity but also favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. upmbiomedicals.comaxxam.com Early-stage in vitro and in silico profiling is essential for guiding the optimization of lead compounds. upmbiomedicals.comaxxam.com

In Silico and In Vitro Permeability and Metabolic Stability

In silico models and in vitro assays are vital tools for predicting the ADME properties of oxazolidinone candidates early in the drug discovery process.

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall, is a critical determinant of its oral bioavailability. Permeability can be predicted using computational models or assessed experimentally using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like the Caco-2 cell permeability assay.

Metabolic Stability: The susceptibility of a compound to metabolism, primarily by liver enzymes, influences its half-life and duration of action. In vitro metabolic stability is commonly assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nih.gov High intrinsic clearance (CLint) in these assays often correlates with high in vivo clearance and poor pharmacokinetic profiles. nih.gov For example, some oxazolidinone derivatives have shown high in vitro intrinsic clearance across various species, including rat, mouse, dog, and human liver microsomes, prompting further optimization. nih.gov

Table 1: Key In Vitro ADME Assays for Oxazolidin-2-one Scaffolds
ADME ParameterIn Vitro AssayPurpose
AbsorptionCaco-2 Permeability AssayPredicts intestinal absorption and oral bioavailability.
AbsorptionPAMPA (Parallel Artificial Membrane Permeability Assay)Assesses passive membrane permeability.
MetabolismLiver Microsomal Stability AssayMeasures metabolic turnover by Phase I enzymes (e.g., CYPs).
MetabolismHepatocyte Stability AssayEvaluates metabolism by both Phase I and Phase II enzymes in a more complete cellular system.
DistributionPlasma Protein Binding AssayDetermines the fraction of compound bound to plasma proteins, which can affect its availability to act on the target.

Hit-to-Lead Optimization Strategies in Drug Discovery Research for Oxazolidin-2-ones

Hit-to-lead (H2L) optimization is a critical phase in drug discovery that aims to transform initial "hit" compounds from high-throughput screening into more potent and drug-like "lead" compounds. upmbiomedicals.comaxxam.comwikipedia.org For the oxazolidinone class, this process often focuses on improving metabolic stability while maintaining or enhancing target potency. nih.gov

A common strategy involves iterative cycles of chemical synthesis and biological testing to establish a structure-activity relationship (SAR). upmbiomedicals.com Medicinal chemists systematically modify the chemical structure of the hit compound and evaluate the impact on properties like potency, selectivity, and ADME characteristics. upmbiomedicals.comnih.gov

For instance, in the development of mutant IDH1 inhibitors based on an oxazolidinone scaffold, a lead compound was identified with potent activity but poor pharmacokinetic properties due to high intrinsic clearance. nih.gov The optimization strategy focused on modifying the oxazolidinone ring to enhance metabolic stability. This led to the rational design of analogues with substitutions like fluoromethyl and fluoroethyl groups at the oxazolidinone ring. nih.gov These modifications successfully improved the metabolic stability and intrinsic clearance of the compounds. nih.gov

Table 2: Hit-to-Lead Optimization Parameters for Oxazolidin-2-ones
Parameter for OptimizationObjectiveCommon Medicinal Chemistry Strategies
Potency (e.g., IC₅₀, MIC)Increase affinity for the biological target.Modify substituents to enhance binding interactions with the target protein or ribosome.
Metabolic Stability (e.g., CLint)Reduce metabolic clearance to improve half-life and oral bioavailability.Introduce blocking groups (e.g., fluorine) at metabolically liable positions; modify ring structures. nih.gov
SelectivityMinimize activity against off-targets to reduce potential side effects.Alter the chemical structure to favor binding to the intended target over other proteins.
Physicochemical Properties (e.g., Solubility)Improve properties for better formulation and absorption.Incorporate polar functional groups; modify the overall lipophilicity.

Ultimately, the goal of these optimization efforts is to identify a preclinical candidate with a balanced profile of high potency, good selectivity, and favorable ADME properties suitable for further development. upmbiomedicals.com

Advanced Analytical Methodologies for Research on 5 2 Ethoxyphenyl Oxazolidin 2 One

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography is a cornerstone for the purification and analytical assessment of 5-(2-Ethoxyphenyl)oxazolidin-2-one. High-performance liquid chromatography (HPLC) is a primary tool, often employed in both normal and reverse-phase modes to achieve high-purity isolates. The selection of the stationary and mobile phases is critical and is tailored to the specific properties of the compound and any potential impurities. For instance, silica (B1680970) gel column chromatography is a common method for the purification of oxazolidin-one derivatives, often using a gradient elution of ethyl acetate (B1210297) in hexane. nih.gov

ParameterDescriptionSource
Technique Column Chromatography nih.gov
Stationary Phase Silica Gel (SiO2) nih.gov
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 25-75%) nih.gov
Purpose Purification of 4,5-disubstituted oxazolidin-2-ones nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, the separation and quantification of its enantiomers are of paramount importance, particularly in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even detrimental. Chiral chromatography, especially chiral HPLC, is the definitive method for this purpose.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are widely used for the enantiomeric separation of oxazolidinone compounds. nih.gov For example, a Chiralpak AD-H column, which is an amylose-based CSP, has been successfully used to separate the enantiomers of a novel oxazolidinone antibacterial agent. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like an alcohol (e.g., isopropanol, methanol), is optimized to achieve baseline separation with a high resolution factor (Rs > 1.5). nih.govmdpi.com

Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, also presents a viable alternative for the enantioseparation of oxazolidinone analogs. nih.gov

ParameterValue/DescriptionSource
Technique Chiral High-Performance Liquid Chromatography (HPLC) nih.govmdpi.com
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, Chiralpak IC) nih.govmdpi.com
Mobile Phase Example n-hexane:2-propanol:methanol:trifluoroacetic acid (80:10:10:0.4, v/v/v/v) nih.gov
Resolution (Rs) > 2.0 for baseline separation nih.gov
Detection UV Spectroscopy
Purpose Quantification of enantiomeric impurity nih.gov

Advanced LC-MS and GC-MS for Reaction Monitoring and Impurity Profiling

The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides a powerful tool for the analysis of this compound. These hyphenated techniques offer both separation and structural information, making them ideal for monitoring the progress of synthesis reactions and for identifying and quantifying impurities.

LC-MS/MS, in particular, is highly sensitive and selective. nih.gov It can be used to track the formation of the desired product and the disappearance of starting materials in real-time. Selected reaction monitoring (SRM) can be employed for the precise quantification of the target analyte and known impurities. researchgate.net The fragmentation patterns observed in the tandem mass spectra provide valuable structural information for the characterization of unknown impurities.

GC-MS is suitable for the analysis of volatile and thermally stable impurities that may be present in the reaction mixture or the final product. nih.gov Both LC-MS and GC-MS are integral to developing robust and well-controlled synthetic processes for this compound.

TechniqueApplicationKey AdvantagesSource
LC-MS/MS Reaction Monitoring, Impurity Profiling, QuantificationHigh Sensitivity, High Selectivity, Structural Information from Fragmentation nih.govresearchgate.net
GC-MS Impurity Profiling of Volatile CompoundsGood for Volatile and Thermally Stable Analytes, Provides Structural Information nih.gov

Hyphenated Techniques for Online Structural Elucidation in Research

Hyphenated techniques, which combine two or more analytical methods, are invaluable for the rapid and comprehensive structural elucidation of compounds in complex mixtures, thereby accelerating the research and development process. researchgate.net

LC-NMR for Complex Mixture Analysis

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that directly couples the separation power of HPLC with the definitive structure elucidation capabilities of NMR spectroscopy. dntb.gov.ua This technique allows for the acquisition of NMR spectra of individual components of a mixture as they elute from the HPLC column.

For the analysis of reaction mixtures containing this compound, LC-NMR can provide unambiguous structural confirmation of the main product, as well as the identification of by-products and intermediates without the need for prior isolation. dntb.gov.ua This is particularly useful for understanding reaction mechanisms and optimizing reaction conditions. Recent advancements, such as the development of pseudo-LC-NMR approaches, further enhance the ability to link NMR data with high-resolution mass spectrometry for comprehensive metabolite profiling. nih.gov

While the sensitivity of NMR is inherently lower than that of MS, technological advancements such as cryogenically cooled probes and higher magnetic field strengths have significantly improved the feasibility of LC-NMR for the analysis of relatively complex samples.

Future Directions and Emerging Research Avenues for 5 2 Ethoxyphenyl Oxazolidin 2 One

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the oxazolidinone class, including 5-(2-Ethoxyphenyl)oxazolidin-2-one, is a prime candidate for these computational approaches.

Harnessing AI for Chiral Catalyst and Synthesis Design:

Predictive Modeling for Novel Bioactive Derivatives:

Building on the established antibacterial properties of other oxazolidinones like Linezolid (B1675486), AI and ML can be employed to design and predict the biological activity of new derivatives of this compound. nih.govmdpi.commdpi.comnih.govrsc.org Computational models can analyze structure-activity relationships (SAR) to identify modifications to the 2-ethoxyphenyl group or other parts of the molecule that could enhance antibacterial potency or even confer activity against other therapeutic targets, such as antiviral or anticancer applications. nih.govnih.gov

Table 1: Potential AI and ML Applications for this compound

Application Area AI/ML Technique Potential Outcome Relevant Research Focus
Asymmetric SynthesisSupervised Learning, Neural NetworksPrediction of enantioselectivity, optimization of reaction conditions. chemistryworld.comDevelopment of more efficient and selective synthetic routes.
Catalyst DesignGenerative Models, Reinforcement LearningIn silico design of novel chiral catalysts for reactions utilizing the oxazolidinone scaffold.Discovery of highly active and selective catalysts for asymmetric transformations.
Drug DiscoveryQSAR Modeling, Deep LearningPrediction of antibacterial, antiviral, or anticancer activity of new derivatives. mdpi.comnih.govnih.govIdentification of lead compounds for further preclinical and clinical development. rsc.org
ADMET PredictionVarious ML ModelsEarly-stage prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.govReduction of late-stage failures in drug development pipelines.

Potential in Advanced Materials Science Research

The structural features of this compound suggest its potential as a building block in the development of advanced materials, particularly in the realm of functional polymers. The broader class of poly(2-oxazoline)s, which share structural similarities, has already demonstrated significant promise in biomedical and materials science applications. nih.govnih.gov

Monomers for Functional Polymers:

The oxazolidinone ring can be a precursor to the synthesis of 2-oxazolines, which are monomers for cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s (POx). nih.gov The ethoxyphenyl substituent of this compound could impart specific properties, such as hydrophobicity or aromatic interactions, to the resulting polymers. These polymers could find applications in areas like drug delivery, hydrogels, and responsive materials. nih.gov

Chiral Polymers for Specialized Applications:

The inherent chirality of this compound could be leveraged to create chiral polymers. Such polymers are of interest for applications in chiral separations, enantioselective catalysis, and as materials with unique optical properties. Research in this area would involve developing synthetic routes to polymerize this specific oxazolidinone while retaining its stereochemical integrity.

Table 2: Potential Materials Science Applications of this compound-Derived Polymers

Polymer Type Potential Synthesis Route Key Properties Potential Applications
Functional Poly(2-oxazoline)sConversion to 2-oxazoline monomer followed by CROP.Tunable hydrophilicity/hydrophobicity, biocompatibility. nih.govDrug delivery systems, tissue engineering scaffolds, smart coatings.
Chiral PolymersAsymmetric polymerization or polymerization of chiral monomers.Chiral recognition, optical activity.Chiral chromatography stationary phases, enantioselective sensors.
Polybenzimidazoles (PBIs)Incorporation into PBI backbone.High thermal and chemical stability. acs.orgHigh-temperature proton exchange membranes for fuel cells. acs.org

Challenges and Opportunities in Developing Novel Academic Applications for this compound

While the potential is significant, the development of novel academic applications for this compound is not without its challenges. Overcoming these hurdles will present numerous opportunities for innovative research.

Synthetic Challenges and Opportunities:

The synthesis of substituted oxazolidinones can be complex, and developing efficient, stereoselective, and scalable synthetic routes to this compound and its derivatives remains a key challenge. nih.govorganic-chemistry.orgnih.gov However, this also presents an opportunity for the development of novel synthetic methodologies, including the use of greener reagents and catalytic methods. organic-chemistry.org

Exploring a Broader Biological Profile:

A significant opportunity lies in expanding the biological investigation of this compound beyond its potential as an antibacterial agent. nih.gov Screening this compound and its derivatives against a wide range of biological targets, including viral proteins, cancer cell lines, and enzymes implicated in other diseases, could uncover entirely new therapeutic applications. nih.govnih.govnih.gov

Understanding Structure-Property Relationships:

A fundamental challenge and opportunity is to establish clear structure-property relationships for this specific oxazolidinone. This involves systematic studies to understand how modifications to the ethoxyphenyl group and the oxazolidinone core influence its chemical reactivity, physical properties, and biological activity. Computational studies can play a crucial role in complementing experimental work in this area. mdpi.comnih.gov

Interdisciplinary Research Perspectives on Oxazolidin-2-one Chemistry and Biology

The future of research on this compound will increasingly rely on interdisciplinary collaboration.

Chemistry and Biology Interface:

The design and synthesis of novel bioactive derivatives of this compound will require close collaboration between synthetic organic chemists and biologists. rsc.org Chemists can create a diverse library of compounds, which biologists can then screen for activity and elucidate the mechanism of action. mdpi.com This iterative cycle of design, synthesis, and testing is crucial for the development of new therapeutic agents. nih.govmdpi.com

Chemistry and Materials Science Collaboration:

The development of novel polymers and materials based on this compound will necessitate a partnership between polymer chemists and materials scientists. Chemists can focus on the synthesis and functionalization of monomers, while materials scientists can characterize the physical and mechanical properties of the resulting polymers and explore their applications in various technologies.

Chemistry, Biology, and Computational Science Synergy:

The integration of computational science, particularly AI and ML, will be a powerful driver of innovation. A synergistic approach where computational models guide experimental work in both chemical synthesis and biological testing can accelerate the discovery and optimization of new applications for this compound. riken.jpnih.gov This interdisciplinary approach holds the key to unlocking the full potential of this versatile chemical scaffold.

Q & A

Q. What are the common synthetic pathways for 5-(2-Ethoxyphenyl)oxazolidin-2-one, and what reaction conditions are critical for optimizing yield?

The synthesis of oxazolidin-2-one derivatives often involves multi-step reactions, including condensation, hydrogenation, and protection/deprotection strategies. For example, Pd/C-catalyzed hydrogenation under controlled pressure and temperature is critical for reducing intermediates without side reactions . Protecting groups like tert-butyldimethylsilyl (TBS) are used to stabilize reactive hydroxyl groups during synthesis, as seen in analogous compounds . Key parameters include inert atmospheres (to prevent oxidation), solvent polarity, and catalyst loading. Failed hydrolysis attempts (e.g., Boc-protected derivatives) highlight the need for alternative protecting groups, such as dibenzyl, to improve reaction outcomes .

Q. How is the stereochemistry of this compound derivatives confirmed experimentally?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in the structural elucidation of hemiaminal-containing fused rings in related oxazolidinones . Complementary techniques like NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D experiments) and chiral HPLC are used to verify enantiomeric purity and configuration .

Q. What are the typical challenges in purifying oxazolidin-2-one derivatives, and what techniques are recommended?

Purification challenges arise from polar byproducts and residual catalysts. Recrystallization using solvents like ethanol or DMSO is effective for high-purity isolation . Chromatographic methods (e.g., silica gel or fluorophilic solid-phase extraction) are critical for separating fluorinated analogs, as shown in studies on fluorous oxazolidinones .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretching at ~1750 cm1^{-1}). NMR spectroscopy resolves substituent positions, with 19F^{19}\text{F}-NMR being essential for fluorinated derivatives . Purity is validated via HPLC with UV detection, particularly for intermediates in drug synthesis .

Q. How do substituents on the oxazolidin-2-one ring influence its chemical reactivity and stability?

Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic reactivity but may reduce stability under basic conditions. Steric hindrance from bulky substituents (e.g., 2,4,5-trifluorophenyl) can slow ring-opening reactions, as observed in hydrogenation studies . Methoxy and ethoxy groups improve solubility in polar solvents, facilitating reaction homogeneity .

Advanced Research Questions

Q. What mechanistic insights explain unexpected ring formations during the synthesis of this compound derivatives?

Unexpected fused-ring formations (e.g., oxazine-oxazole systems) arise from hemiaminal intermediates generated via condensation-rearrangement reactions. A proposed mechanism involves nucleophilic attack by acetone on the oxazolidinone carbonyl, followed by cyclization, as validated by X-ray and kinetic studies . Computational modeling (DFT) can further elucidate transition states and regioselectivity.

Q. How can researchers resolve discrepancies in catalytic hydrogenation outcomes for oxazolidin-2-one derivatives?

Contradictory hydrogenation results (e.g., incomplete reduction vs. over-reduction) are addressed by optimizing catalyst loading (e.g., 5–10% Pd/C), hydrogen pressure (1–3 atm), and solvent choice (e.g., THF vs. ethanol). In-situ monitoring via TLC or GC-MS helps identify optimal reaction termination points .

Q. What strategies are effective in overcoming failed hydrolysis attempts of protected oxazolidin-2-ones during synthesis?

Hydrolysis failures, such as those observed with Boc-protected derivatives, necessitate alternative protecting groups. For example, replacing Boc with dibenzyl groups improves stability under basic conditions. Adjusting reaction pH (e.g., using Cs2_2CO3_3 instead of NaOH) or switching to enzymatic catalysis may also enhance efficiency .

Q. In what ways do fluorinated substituents impact the application of oxazolidin-2-ones as chiral auxiliaries in asymmetric synthesis?

Fluorinated oxazolidinones (e.g., heptadecafluorooctyl derivatives) act as fluorous tags, enabling easy separation via fluorophilic solid-phase extraction. Their strong electron-withdrawing effects enhance diastereoselectivity in aldol and acyl transfer reactions, as demonstrated in titanium-mediated protocols .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Molecular docking and QSAR studies predict interactions with biological targets (e.g., enzyme active sites). For example, analogs with extended aromatic systems (e.g., naphthylmethoxy groups) show improved binding to hydrophobic pockets, as inferred from studies on related thiazolidinones . MD simulations assess conformational stability under physiological conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.